Introduction: The Significance of the Benzo[g]indazole Scaffold
Introduction: The Significance of the Benzo[g]indazole Scaffold
An In-Depth Technical Guide to the Structure Elucidation of 1H-Benzo[g]indazole-3-carboxylic acid
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of compounds targeting a wide range of biological targets, particularly protein kinases.[1] Molecules incorporating this moiety have found applications as anticancer, anti-inflammatory, and neurodegenerative disease-modulating agents.[2] Prominent examples of FDA-approved drugs containing the indazole core include Pazopanib, a multi-kinase inhibitor for cancer therapy, and Granisetron, a 5-HT3 antagonist used as an antiemetic.[3][4]
The benzo[g] fused analogue, 1H-Benzo[g]indazole-3-carboxylic acid, represents a key synthetic intermediate and a molecular framework of significant interest for expanding the chemical space for drug discovery.[5] Its rigid, planar structure and the presence of crucial hydrogen bond donors (N-H, COOH) and acceptors make it an attractive candidate for structure-based drug design.
This guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structure elucidation of 1H-Benzo[g]indazole-3-carboxylic acid. As Senior Application Scientist, the narrative emphasizes not just the "what" but the "why"—the causal logic behind the selection of analytical techniques and the integration of disparate data streams into a single, self-validating structural proof. This document is intended for researchers, medicinal chemists, and drug development professionals who require a rigorous, field-proven approach to molecular characterization.[6][7]
The Strategic Workflow: A Multi-Technique Approach
The definitive confirmation of a novel molecular structure is not achieved by a single experiment but by the convergence of evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective data provides a self-validating system that ensures the highest degree of confidence.
Part 1: Foundational Analysis - Molecular Formula Determination
Causality: Before mapping the intricate atomic connections, we must first establish the fundamental building blocks: the elemental composition and the exact molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a precise mass measurement that allows for the confident assignment of a single, unique molecular formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS, typically using Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
Expected Data for C₁₂H₈N₂O₂:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₂H₈N₂O₂ | Derived from the proposed structure. |
| Exact Mass | 212.0586 | The calculated monoisotopic mass. |
| Observed Ion (M+H)⁺ | 213.0659 | In positive ion mode (ESI+), the molecule is expected to protonate. |
| Observed Ion (M-H)⁻ | 211.0516 | In negative ion mode (ESI-), the acidic proton is readily lost. |
A key fragmentation pathway in the mass spectrum of indazole-3-carboxamides involves the cleavage of the amide bond.[8] For the carboxylic acid, a primary fragment would be anticipated from the loss of the carboxyl group (decarboxylation), a common fragmentation for such acids.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approx. 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.
-
Data Acquisition: Infuse the sample directly or via LC inlet into the ESI source. Acquire spectra in both positive and negative ion modes to observe the (M+H)⁺ and (M-H)⁻ ions, respectively.
-
Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the proposed formula C₁₂H₈N₂O₂. An error of less than 5 ppm provides high confidence in the assigned formula.
Part 2: Functional Group Identification - Vibrational Spectroscopy
Causality: With the molecular formula established, the next logical step is to confirm the presence of the key functional groups predicted by the structure. Infrared (IR) spectroscopy is a rapid and definitive method for identifying characteristic bond vibrations, providing direct evidence for the carboxylic acid and the N-H moiety of the indazole ring.[10]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups absorb at characteristic frequencies.
Expected Vibrational Frequencies for 1H-Benzo[g]indazole-3-carboxylic acid:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid | The very broad nature of this peak, often obscuring C-H stretches, is highly characteristic of a hydrogen-bonded carboxylic acid dimer.[11] |
| ~3150 | N-H Stretch | 1H-Indazole | A relatively sharp peak appearing on top of the broad O-H signal, confirming the 1H-tautomer.[10] |
| ~3050 | C-H Stretch | Aromatic | Indicates the presence of the fused aromatic system. |
| 1720 - 1680 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption confirming the carbonyl group. Its position indicates conjugation with the aromatic system.[11] |
| 1620 - 1450 | C=C / C=N Stretches | Aromatic/Indazole Rings | A series of sharp bands confirming the core heterocyclic and benzene rings.[10] |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Coupled with the O-H bend, this further confirms the carboxylic acid group.[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the sample onto the crystal to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance vs. wavenumber (cm⁻¹) is analyzed by identifying the positions of major absorption bands and assigning them to the corresponding functional group vibrations based on established correlation tables.[10][11]
Part 3: The Core Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for the complete elucidation of molecular structure in solution.[10] It provides detailed information about the chemical environment, number, and connectivity of every proton and carbon atom. For 1H-Benzo[g]indazole-3-carboxylic acid, NMR is essential to not only map the carbon-hydrogen framework but also to definitively confirm the substitution pattern on the fused ring system and establish the position of the N-H proton, confirming the 1H-tautomer.[9][12]
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.
Expected ¹H NMR Data (in DMSO-d₆, 300-600 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 13.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often very broad due to hydrogen bonding and chemical exchange. |
| ~13.9 | Broad Singlet | 1H | N1-H | The indazole N-H proton is also highly deshielded and appears as a broad singlet. Its presence is the key signature of the 1H-tautomer.[10][13] |
| 9.0 - 9.5 | Doublet | 1H | H9 | Protons on the naphthalene-like benzo[g] system are significantly deshielded. The peri-proton H9 is expected to be far downfield. |
| 8.0 - 8.5 | Doublet | 1H | H4 | The H4 proton is adjacent to the electron-withdrawing pyrazole ring nitrogen, leading to a downfield shift. |
| 7.5 - 8.0 | Multiplet | 4H | H5, H6, H7, H8 | The remaining four protons of the benzo[g] system will appear as a complex multiplet in the aromatic region, with coupling patterns revealing their connectivity. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Data for the similar ethyl 1H-benzo[g]indazole-3-carboxylate shows aromatic protons in the 7.5-9.5 ppm range, supporting these predictions.[14]
¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon appears as a singlet.
Expected ¹³C NMR Data (in DMSO-d₆, 75-150 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| > 160 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |
| 140 - 145 | C3a / C9b | Quaternary carbons at the ring junctions of the indazole moiety. |
| 135 - 140 | C3 | The carbon bearing the carboxylic acid group. |
| 110 - 135 | Aromatic C/CH | The remaining 8 aromatic carbons of the fused ring system will resonate in this region. |
2D NMR for Unambiguous Assignments
While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. For a complex aromatic system like this, they are indispensable.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It will clearly show which protons are adjacent to each other in the benzo[g] ring system, allowing for a sequential "walk" around the ring to assign H5, H6, H7, and H8.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.
The HMBC experiment is the ultimate proof. For example, observing a correlation from the N1-H proton to carbon C9b and C3, and from the H4 proton to C9b and C5, unambiguously locks the indazole ring to the benzo[g] system in the correct orientation. Crucially, a correlation from the carboxylic acid proton to C3 will confirm the position of this substituent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[9][10] DMSO-d₆ is often chosen for carboxylic acids as it helps in observing the acidic and N-H protons which might otherwise exchange too rapidly in other solvents like CDCl₃.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a probe capable of performing 2D experiments.[9]
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Acquire standard 2D COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.
-
-
Data Analysis: Process and analyze the spectra using appropriate software. Assign all ¹H and ¹³C signals by systematically interpreting the 1D spectra and the correlations observed in the 2D spectra.
Part 4: Integrated Data Analysis - The Convergent Proof
-
HRMS established the molecular formula: C₁₂H₈N₂O₂.
-
IR spectroscopy confirmed the functional groups: a carboxylic acid (broad O-H, sharp C=O), an N-H group, and an aromatic system.
-
¹H and ¹³C NMR confirmed the number of unique proton and carbon environments , consistent with the proposed structure.
-
The ¹H NMR signature (broad, downfield N-H signal) confirmed the 1H-indazole tautomer over the 2H alternative.[9]
-
2D NMR (COSY, HSQC, HMBC) provided the unambiguous connectivity map , linking the carboxylic acid to the C3 position and correctly placing all protons on the fused benzo[g]aromatic system.
When the molecular formula from mass spectrometry perfectly matches the sum of atoms identified and connected via the complete NMR analysis, and the functional groups identified by IR are all present in the final structure, a definitive and trustworthy elucidation is achieved. The physical data, such as the melting point of 266-268 °C, serves as a final characterization parameter for the pure substance.[15]
Conclusion
The structure elucidation of 1H-Benzo[g]indazole-3-carboxylic acid is a systematic process that relies on the synergistic application of modern analytical techniques. By following a logical workflow from foundational formula determination (HRMS) to functional group identification (IR) and culminating in detailed framework mapping (multi-dimensional NMR), researchers can achieve an unambiguous and irrefutable structural assignment. This rigorous, multi-faceted approach is fundamental to ensuring the scientific integrity required in chemical synthesis and drug discovery.
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